molecular formula C11H12F3N3O3 B2360967 THS-044

THS-044

Cat. No.: B2360967
M. Wt: 291.23 g/mol
InChI Key: XUPDNGHJBHPAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THS-044 involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with morpholine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

THS-044 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

THS-044 has a wide range of applications in scientific research, including:

Mechanism of Action

THS-044 exerts its effects by binding to the hypoxia-inducible factor 2 alpha PAS-B domain. This binding stabilizes the folded state of the protein, preventing its degradation. The molecular targets include the hypoxia-inducible factor 2 alpha protein, and the pathways involved are those regulating hypoxia-inducible factor 2 activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of THS-044

This compound is unique in its specific binding and stabilization of the hypoxia-inducible factor 2 alpha PAS-B domain. This specificity makes it a valuable tool in studying hypoxia-inducible factor 2-related pathways and developing targeted therapies .

Properties

IUPAC Name

N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O3/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)15-16-3-5-20-6-4-16/h1-2,7,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPDNGHJBHPAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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